molecular formula C10H17F3N2O2S B2838602 1-[1-(3,3,3-Trifluoropropanesulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2309186-70-5

1-[1-(3,3,3-Trifluoropropanesulfonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2838602
CAS No.: 2309186-70-5
M. Wt: 286.31
InChI Key: DEWLWFSYMFKPOP-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an azetidine ring, which is a four-membered ring with one nitrogen atom . It also contains a trifluoropropylsulfonyl group, which is a sulfur-containing group with a trifluoropropyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the two heterocyclic rings and the trifluoropropylsulfonyl group. The exact structure would depend on the specific arrangement and bonding of these groups .

Properties

IUPAC Name

1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2S/c11-10(12,13)3-6-18(16,17)15-7-9(8-15)14-4-1-2-5-14/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWLWFSYMFKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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